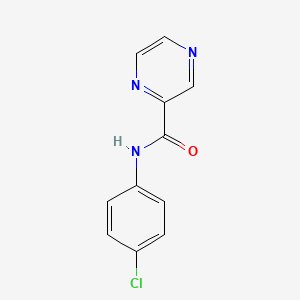

N-(4-chlorophenyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-8-1-3-9(4-2-8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFBGRRVIPYJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NC=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273769 | |

| Record name | N-(4-Chlorophenyl)-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126532-04-5 | |

| Record name | N-(4-Chlorophenyl)-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126532-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2-pyrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with 4-chloroaniline to yield the desired carboxamide . An alternative method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride in the presence of 4-dimethylaminopyridine and triethylamine, followed by treatment with 4-chloroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The Yamaguchi reaction is preferred due to its higher yield and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It has shown promise as an antitubercular agent, with activity against Mycobacterium tuberculosis.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation, but the compound’s activity is believed to be similar to that of pyrazinamide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structure-Activity Relationships (SAR)

- Halogenation : Chlorine at the pyrazine 6-position (e.g., 6-Cl) enhances antimycobacterial activity, likely by increasing lipophilicity and target binding . Dual halogenation (e.g., 4-Cl on phenyl + 6-Cl on pyrazine) further amplifies potency.

- Bulky Groups : The 5-tert-butyl substituent on pyrazine improves PET inhibition but reduces aqueous solubility, highlighting a trade-off between lipophilicity and bioavailability .

- Electron-Withdrawing Groups: Nitro (NO₂) or trifluoromethyl (CF₃) groups on the phenyl ring enhance enzyme inhibition (e.g., MAO-B, α-glucosidase) by modulating electronic properties and binding affinity .

- Heterocyclic Variations: Replacing pyrazine with thienopyrazine (as in α-glucosidase inhibitors) introduces π-π stacking interactions, improving inhibitory activity .

Key Research Findings

- Antimycobacterial Activity : 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide outperforms pyrazinamide in M. tuberculosis inhibition, with 65% suppression at 6.25 μg/mL .

- Antifungal Activity : 5-tert-butyl-6-chloro analogs exhibit MIC values as low as 62.5 μmol/L against Trichophyton mentagrophytes .

Q & A

Q. What are the most effective synthetic routes for N-(4-chlorophenyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via coupling reactions or nucleophilic aromatic substitution. A high-yield method (81%) involves reacting pyrazine-2-carbonyl chloride with 4-chloroaniline under anhydrous conditions using a Yamaguchi coupling agent (e.g., 2,4,6-trichlorobenzoyl chloride) in tetrahydrofuran (THF) with triethylamine as a base . Optimizing reaction time (12–24 hours) and temperature (0–25°C) minimizes side products. Solvent polarity and catalyst selection (e.g., DMAP for acyl transfer) also critically impact yield .

Q. How is the biological activity of this compound assessed in preclinical studies?

Methodological Answer: Antimycobacterial activity is evaluated using the Mycobacterium tuberculosis H37Rv strain via microplate Alamar Blue assay (MABA), with MIC values determined at concentrations ≤6.25 μg/mL . Antifungal activity against Trichophyton mentagrophytes is tested using broth microdilution (MIC = 62.5 μmol/L for analogues). Photosynthesis inhibition in spinach chloroplasts (Spinacia oleracea) is measured via oxygen electrode assays (IC50 = 43.0 μmol/L) . Lipophilicity (logP) is correlated with membrane permeability using reversed-phase HPLC .

Q. What structural features govern the structure-activity relationships (SAR) of pyrazine-2-carboxamide derivatives?

Methodological Answer: Key SAR determinants include:

- Substituent position : Para-chlorine on the phenyl ring enhances antimycobacterial activity compared to meta- or ortho-substituents .

- Pyrazine modifications : Chlorine at position 5 or tert-butyl at position 6 increases lipophilicity, improving membrane penetration .

- Electron-withdrawing groups : Nitro or trifluoromethyl groups on the phenyl ring boost activity via enhanced target binding (e.g., mycolic acid cyclopropane synthase inhibition) .

QSAR models using descriptors like molar refractivity and polar surface area predict bioactivity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.6–8.6 ppm for pyrazine and chlorophenyl groups) .

- X-ray crystallography : Monoclinic (P21/c) crystal structures reveal intermolecular N–H⋯N hydrogen bonding and π–π stacking, critical for stability .

- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 272.0 [M]+) validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico predictions and in vitro activity data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or assay-specific conditions. For example, in silico docking (using AutoDock Vina) may predict strong binding to M. tuberculosis CmaA2 (PDB: 3HEM), but in vitro MIC values ≥32 μg/mL suggest poor cellular uptake . Mitigation strategies include:

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer: Challenges include polymorphism (e.g., monoclinic vs. triclinic forms) and weak diffraction due to flexible substituents. Solutions:

Q. Why do certain structural analogues show contradictory SAR trends in biological assays?

Methodological Answer: For example, 6-chloro-5-tert-butyl derivatives exhibit high photosynthesis inhibition but moderate antimycobacterial activity. Contradictions arise from:

- Target specificity : Chlorophenyl groups may favor photosystem II binding over mycobacterial enzyme inhibition .

- Steric effects : Bulky tert-butyl groups hinder entry into bacterial cells but enhance chloroplast membrane partitioning .

Differential scanning calorimetry (DSC) and molecular dynamics simulations clarify conformational preferences .

Q. How can in vivo efficacy be optimized given the compound’s in vitro-to-in vivo translation challenges?

Methodological Answer: Despite high in vitro activity (MIC <6.25 μg/mL), poor pharmacokinetics (e.g., rapid hepatic clearance) limit in vivo efficacy. Strategies include:

- Prodrug design : Mask polar groups (e.g., esterification of carboxamide) to enhance bioavailability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for structural modification .

- Selectivity Index (SI) : Prioritize compounds with SI >10 (CC50/MIC) to balance potency and cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.